5-Bromo-2,3-difluorobenzonitrile
Overview
Description
5-Bromo-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C7H2BrF2N . It has a molecular weight of 218 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2BrF2N/c8-5-1-4 (3-11)7 (10)6 (9)2-5/h1-2H
. This indicates that the molecule consists of a benzene ring with bromine and nitrile groups attached to it, as well as two fluorine atoms .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound is stored at room temperature .
Scientific Research Applications
Spectroscopic and Nonlinear Optical Applications : A study by Kumar and Raman (2017) explored the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile using Density Functional Theory (DFT). This research highlighted its potential in spectroscopic applications and suggested its usability in Frequency Doubling and Second Harmonic Generation (SHG), indicating its significance in Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).
Synthesis of Key Intermediates in Pharmaceutical Products : Meng Fan-hao (2012) reported the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in the production of Febuxostat, a medication used to treat gout. The study highlighted its industrial viability due to mild reaction conditions and lower cost (Meng Fan-hao, 2012).
Vibrational Spectroscopic Investigations : Jeyavijayan et al. (2018) conducted vibrational spectroscopic investigations on 3-bromo-5-fluorobenzonitrile, a closely related compound. Their research involved FTIR and FT-Raman spectra analysis and discussed its potential in understanding molecular properties, including NLO properties (Jeyavijayan et al., 2018).
Herbicide Resistance in Transgenic Plants : A study by Stalker, McBride, and Malyj (1988) investigated a gene that converts bromoxynil, a related compound to 5-Bromo-2,3-difluorobenzonitrile, into a metabolite, thereby conferring resistance to the herbicide in transgenic tobacco plants. This research is significant in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Photodegradation Studies in Environmental Chemistry : Kochany et al. (1990) conducted a study on the photodegradation of bromoxynil, a similar compound, in water, which has implications for understanding the environmental fate of such chemicals (Kochany, Choudhry, & Webster, 1990).
Safety and Hazards
5-Bromo-2,3-difluorobenzonitrile is classified as a hazardous substance. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety precautions include wearing protective clothing and avoiding dust formation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,3-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the CYP1A2 enzyme . This interaction can affect the metabolism of other compounds that are substrates of CYP1A2. Additionally, this compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying enzyme inhibition and drug metabolism.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CYP1A2 can lead to changes in the metabolic pathways of cells, potentially altering the expression of genes involved in these pathways . Furthermore, its ability to permeate the blood-brain barrier suggests that it can affect neuronal cells and potentially influence neurological functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a CYP1A2 inhibitor, it binds to the active site of the enzyme, preventing the enzyme from metabolizing its substrates . This inhibition can lead to an accumulation of substrates in the body, affecting various metabolic processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at ambient temperature and can be stored under these conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, resulting in long-term changes in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit CYP1A2 without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with CYP1A2 . By inhibiting this enzyme, it can alter the metabolic flux of other compounds that are substrates of CYP1A2. This can lead to changes in metabolite levels and affect overall cellular metabolism. Additionally, its interaction with other enzymes and cofactors may further influence metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . This suggests that it can be effectively transported to different tissues, including the brain. The compound may interact with transporters or binding proteins that facilitate its distribution and localization within cells.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is primarily found. This localization can influence its inhibitory effects on the enzyme and subsequent cellular processes.
Properties
IUPAC Name |
5-bromo-2,3-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIFQUWYTZTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732388 | |
Record name | 5-Bromo-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105665-42-6 | |
Record name | 5-Bromo-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,3-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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